molecular formula C11H11I3N2O5 B134350 5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid CAS No. 111453-32-8

5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid

Cat. No.: B134350
CAS No.: 111453-32-8
M. Wt: 631.93 g/mol
InChI Key: URFBLIYCWAORDM-UHFFFAOYSA-N
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Description

5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid (CAS 111453-32-8) is a tri-iodinated organic compound offered as a fine chemical for research purposes. This mono-substituted isophthalamide derivative is part of a family of tri-iodinated benzenedicarboxamides that are critical intermediates in the synthesis of non-ionic X-ray contrast agents . Such agents, including iohexol and ioversol, are essential in diagnostic imaging for enhancing visualization in procedures like computed tomography (CT) and angiography . The high atomic density of iodine provides the necessary X-ray attenuation for contrast enhancement. Research into intermediates like this compound is valuable for exploring new synthetic pathways, optimizing existing manufacturing processes such as continuous flow iodination , and understanding the structure-activity relationships that influence the properties of final pharmaceutical agents. This product is provided as a white to off-white solid . It is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-amino-5-(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11I3N2O5/c12-6-4(10(19)16-1-3(18)2-17)7(13)9(15)8(14)5(6)11(20)21/h3,17-18H,1-2,15H2,(H,16,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFBLIYCWAORDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11I3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473936
Record name AGN-PC-00GZVS
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Molecular Weight

631.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111453-32-8
Record name 3-Amino-5-[[(2,3-dihydroxypropyl)amino]carbonyl]-2,4,6-triiodobenzoic acid
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Record name AGN-PC-00GZVS
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Record name rac-5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamic acid
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Preparation Methods

Key Steps in Continuous Synthesis:

StepReactor TypeConditionsPurpose
IodinationCSTRpH 2–3, 60–90°CTriiodination of ABA
QuenchingCSTRpH 4–5, 25°CNeutralize excess ICl
DecolorizationTubular ReactorActivated carbon, 40°CRemove impurities
CrystallizationCooling Tank25–45°CProduct isolation

Advantages :

  • Throughput : 50% higher than batch methods due to parallelized stages.

  • Purity : Consistent impurity profiles (<0.5% by HPLC).

  • Cost : Reduced solvent and energy consumption.

Optimized Purification Techniques

Post-synthesis purification is critical for pharmaceutical-grade output. Data from EP0839056NWB1 highlight two dominant methods:

Recrystallization

  • Solvent System : Ethanol/water (3:1 v/v).

  • Temperature Gradient : 70°C (dissolution) → 4°C (crystallization).

  • Purity Improvement : 85% → 99% after two cycles.

Chromatographic Purification

  • Resin : Silica gel modified with diol groups.

  • Eluent : Acetonitrile/ammonium acetate buffer (pH 6.8).

  • Outcome : Removes residual chlorinated byproducts (<0.1%).

Comparative Analysis of Synthesis Routes

The table below contrasts key parameters of batch vs. continuous processes:

ParameterBatch MethodContinuous Process
Reaction Time24–36 hours8–12 hours
Yield60–70%75–85%
Impurity Level1–2%0.3–0.5%
ScalabilityLimited by reactor volumeLinear scale-up
Capital CostModerateHigh (initial investment)

Challenges and Mitigation Strategies

Iodination Selectivity

  • Issue : Over-iodination at C-2/C-6 positions.

  • Solution : Controlled ICl addition rate (0.5 mol/hr) and pH monitoring.

Byproduct Formation

  • Chlorinated Derivatives : Generated during quenching (e.g., N-chloro intermediates).

  • Mitigation : Post-crystallization wash with 10% sodium thiosulfate.

Solvent Recovery

  • Ethanol Loss : Up to 30% in batch processes.

  • Improvement : Closed-loop distillation in continuous systems.

Emerging Innovations in Synthesis

Microwave-Assisted Iodination

  • Conditions : 100°C, 30 minutes, microwave irradiation.

  • Benefits : 90% yield, reduced side reactions.

Enzymatic Functionalization

  • Catalyst : Lipase B from Candida antarctica.

  • Application : Selective amidation of 2,3-dihydroxypropyl group.

  • Efficiency : 95% regioselectivity.

Industrial Case Study: VulcanChem Production Protocol

VulcanChem’s 2024 workflow exemplifies modern large-scale synthesis:

  • Iodination : ABA + ICl → Triiodo intermediate (70°C, pH 2.5).

  • Amidation : Reaction with 2,3-dihydroxypropylamine (DMF, 100°C).

  • Purification : Sequential recrystallization and ion-exchange chromatography.

  • Quality Control : HPLC-DAD for purity, ICP-MS for residual iodine.

Output : 200 kg/month, >99.5% purity, APHA color <50 .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The triiodo groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as thiols, amines, or alcohols can be used in the presence of catalysts or under thermal conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: In biological research, it is used to study the interactions of iodine-containing compounds with biological systems.

Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid involves its interaction with biological molecules through its functional groups. The iodine atoms enhance its ability to absorb X-rays, making it useful as a contrast agent. The amino and hydroxyl groups facilitate its binding to specific molecular targets, enhancing its diagnostic and therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Differences
Compound Name CAS Number Molecular Formula Key Substituents Application/Role
5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid 111453-32-8 C₁₁H₁₁I₃N₂O₅ -NH₂, -CONH-(2,3-dihydroxypropyl) Intermediate for iohexol/ioversol
STL-05 (N-Methyl-N-(2-hydroxyethyl)-N'-(2,3-dihydroxypropyl)-5-(2-hydroxyacetamido)-2,4,6-triiodoisophthalamide) Not provided C₁₆H₂₀I₃N₃O₇ -N(CH₃)(CH₂CH₂OH), -CONH-(2,3-dihydroxypropyl), -OAc Novel contrast agent with improved solubility
Impurity II (Ioversol) 122731-59-3 C₁₄H₁₅I₃N₃O₈ -OCH₂CO-NH-(CH₂CH₂OH), -CONH-(2,3-dihydroxypropyl) Byproduct in ioversol synthesis
5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide 31127-80-7 C₁₅H₁₇I₃N₃O₇ -NHCOCH₃, -CONH-(2,3-dihydroxypropyl) Intermediate in iohexol synthesis
Key Comparative Analysis

A. Substituent Effects on Solubility and Stability

  • 5-Amino-N-(2,3-dihydroxypropyl)-... Acid: The amino group (-NH₂) and dihydroxypropyl side chain confer moderate hydrophilicity. However, its free amino group may render it susceptible to oxidation, requiring careful handling during synthesis .
  • STL-05 : The replacement of -NH₂ with -N(CH₃)(CH₂CH₂OH) and addition of a hydroxyacetamido group (-OAc) significantly enhance aqueous solubility and metabolic stability compared to iohexol, reducing nephrotoxicity risks .

C. Industrial and Regulatory Considerations

  • The 5-amino compound’s synthesis is favored for scalability, but its impurity profile (e.g., residual iodine or unreacted intermediates) requires stringent quality control. For instance, GE HealthCare’s optimization of iohexol synthesis reduced impurities like Impurity II to <0.1% .
  • STL-05 ’s superior physicochemical properties have prompted its investigation as a next-generation contrast agent, though regulatory approval hinges on long-term toxicity studies .
Table 2: Comparative Physicochemical Data
Property 5-Amino-N-(2,3-dihydroxypropyl)-... Acid STL-05 Iohexol
Water Solubility (g/L) 120 450 350
LogP (Octanol-Water) -1.2 -2.5 -2.1
Iodine Content (%) 59.8 58.1 59.3
Plasma Half-Life (min) N/A 25 30
Synthetic Yield (%) 85 92 78

Sources:

Biological Activity

5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide acid, commonly referred to as ioversol or its derivatives, is a compound primarily used in the medical field as a non-ionic X-ray contrast agent. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C14H18I3N3O6
  • Molecular Weight : 705.02 g/mol
  • CAS Number : 76801-93-9
  • Physical State : White to off-white solid
  • Melting Point : 195°C (dec.)

The compound is synthesized through various chemical reactions involving iodination and hydroxypropylation processes. Its structural characteristics contribute significantly to its biological activity.

The biological activity of this compound primarily relates to its role as a contrast agent in imaging studies. Its iodine content enhances radiopacity, allowing for better visualization of vascular structures during X-ray imaging. The compound's non-ionic nature minimizes adverse reactions compared to ionic contrast agents.

Interaction with Biological Systems

  • Cellular Uptake : The compound is taken up by cells via endocytosis, where it accumulates in organ systems that require imaging.
  • Tissue Distribution : It exhibits a high affinity for vascular tissues and organs with rich blood supply, such as the kidneys and liver.
  • Excretion : Primarily excreted through the renal system, it demonstrates rapid clearance from the bloodstream.

Cytotoxicity Studies

Research has indicated that while the primary function of this compound is as a contrast agent, it also exhibits cytotoxic properties at higher concentrations. A study demonstrated that elevated doses could lead to cell apoptosis in certain cancer cell lines due to oxidative stress induced by iodine release.

Case Studies

  • Case Study 1: Contrast-Induced Nephropathy (CIN)
    • A retrospective analysis of patients undergoing coronary angiography showed a correlation between the use of non-ionic contrast agents like ioversol and reduced incidence rates of CIN compared to ionic counterparts.
    • Findings indicated that ioversol's lower osmolality contributed to lesser renal toxicity.
  • Case Study 2: Allergic Reactions
    • In a cohort study involving over 500 patients receiving ioversol for imaging procedures, only 1% reported mild allergic reactions (e.g., urticaria), underscoring its safety profile relative to other contrast agents.

Comparative Analysis with Other Contrast Agents

Property5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamideIohexol (another non-ionic agent)Ionic Contrast Agents
OsmolalityLowLowHigh
Incidence of CINLower incidenceComparableHigher
Allergic ReactionsRare (1%)Rare (1.5%)More frequent
Cellular Uptake MechanismEndocytosisEndocytosisPassive diffusion

Q & A

Q. What are the key synthetic pathways for 5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid, and how can intermediate purity be validated?

The compound is synthesized via a multi-step process starting with 5-amino-2,4,6-triiodoisophthalic acid (I). Reaction with SOCl₂ yields the acyl chloride intermediate (II), which is condensed with 2-acetoxypropionyl chloride (III) in dimethylacetamide. Subsequent condensation with 1,3-dihydroxyisopropylamine (V) and hydrolysis with NaOH yields the final product . To ensure intermediate purity, researchers should employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with UV detection, using reference standards for comparison. Solvent systems like ethyl acetate/hexane gradients can optimize separation .

Q. Which spectroscopic and chromatographic methods are optimal for structural confirmation of this iodinated compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the aromatic backbone and substitution pattern, with iodine’s inductive effects causing distinct deshielding of adjacent protons. Fourier-transform infrared (FTIR) spectroscopy validates amide and hydroxyl functional groups (e.g., N–H stretches at ~3300 cm⁻¹). Mass spectrometry (MS) using electrospray ionization (ESI) confirms the molecular ion peak (C₈H₄I₃N₀₄, MW 606.83 g/mol) . High-resolution LC-MS can detect impurities below 0.1% .

Q. How can researchers assess the compound’s stability under physiological conditions for in vitro studies?

Stability studies should simulate physiological pH (7.4), temperature (37°C), and ionic strength using phosphate-buffered saline (PBS). Samples are analyzed at timed intervals via HPLC to quantify degradation products. Accelerated stability testing (e.g., 40°C/75% relative humidity) predicts long-term behavior. Degradation pathways, such as deiodination or hydrolysis, are identified using tandem MS (MS/MS) .

Advanced Research Questions

Q. How can factorial design optimize the condensation step between intermediate (IV) and 1,3-dihydroxyisopropylamine (V)?

A 2³ factorial design can test variables: molar ratio (1:1 to 1:2.5), temperature (25–60°C), and catalyst (tributylamine concentration, 0.5–2.0 eq). Response surface methodology (RSM) models yield vs. variables, identifying optimal conditions. For example, higher amine ratios may reduce unreacted acyl chloride but increase side products. Real-time monitoring via in-situ IR spectroscopy tracks reaction progression .

Q. What methodologies resolve contradictions in solubility data across polar aprotic vs. aqueous solvent systems?

Systematic solubility profiling should use shake-flask methods: saturate the compound in solvents (e.g., DMSO, water, ethanol) at 25°C and 37°C, followed by filtration and UV-Vis quantification (λmax ~280 nm). Hansen solubility parameters (HSPs) predict compatibility, while molecular dynamics simulations model solvent interactions. Contradictions may arise from polymorphic forms; X-ray diffraction (XRD) identifies crystalline vs. amorphous states .

Q. How can iodine loss during high-temperature synthesis steps be mitigated?

Iodine sublimation above 100°C can be minimized by:

  • Conducting reactions under inert atmosphere (N₂/Ar).
  • Using low-boiling solvents (e.g., THF) for reflux below 80°C.
  • Adding iodine stabilizers (e.g., NaI/KI) to suppress decomposition. Post-reaction, inductively coupled plasma mass spectrometry (ICP-MS) quantifies residual iodine to validate retention .

Q. What mechanistic insights guide the compound’s interaction with biological macromolecules in radiocontrast studies?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measures binding affinity to serum proteins (e.g., albumin). Molecular docking simulations (AutoDock Vina) predict interaction sites on the iodinated aromatic core. Competitive assays with iodinated analogs clarify steric vs. electronic effects. In vivo imaging validates targeting efficiency .

Methodological Notes

  • Data Contradiction Analysis : Use Bland-Altman plots to compare inter-lab solubility/stability results, identifying systemic biases .
  • Theoretical Frameworks : Link synthesis optimization to transition-state theory (e.g., Eyring equation for activation parameters) .
  • Advanced Characterization : Synchrotron XRD resolves crystal packing effects on solubility .

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